Methyl 4-(pyrazin-2-yl)benzoate
Description
Methyl 4-(pyrazin-2-yl)benzoate is an aromatic ester featuring a pyrazine ring directly attached to the para-position of a benzoate moiety. This compound is of significant interest in medicinal and materials chemistry due to its hybrid structure, which combines the electron-deficient pyrazine heterocycle with the lipophilic benzoate ester.
Synthesis: The compound can be synthesized via condensation reactions involving pyrazine derivatives and methyl 4-substituted benzoates. For instance, analogous methods involve the use of Na₂S₂O₅ in DMF to cyclize precursors into benzimidazole-containing benzoates . Modified protocols may employ coupling reactions between pyrazine-2-carboxamides and halogenated benzoates under basic conditions .
Applications: Pyrazine-containing compounds are widely explored for antimicrobial, anticancer, and enzyme inhibitory activities. This compound derivatives have shown promise in antimicrobial studies, particularly when substituted with electron-withdrawing groups (e.g., halogens) on the aromatic ring .
Properties
IUPAC Name |
methyl 4-pyrazin-2-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)10-4-2-9(3-5-10)11-8-13-6-7-14-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEFBBDWEVNZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(pyrazin-2-yl)benzoate typically involves the reaction of 4-(pyrazin-2-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(pyrazin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 4-(pyrazin-2-yl)benzoic acid.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and nitric acid (HNO₃) are employed for substitution reactions.
Major Products Formed:
Oxidation: 4-(pyrazin-2-yl)benzoic acid
Reduction: Corresponding alcohol or amine derivatives
Substitution: Halides or nitro derivatives
Scientific Research Applications
Chemistry: Methyl 4-(pyrazin-2-yl)benzoate is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its use as a therapeutic agent.
Medicine: In medicinal chemistry, this compound is investigated for its potential to inhibit specific enzymes or receptors involved in disease processes. Its derivatives are being evaluated for their efficacy in treating various conditions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 4-(pyrazin-2-yl)benzoate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or protein function. In anticancer applications, it may inhibit the growth of cancer cells by targeting specific molecular pathways.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell wall synthesis or protein function.
Anticancer Activity: Inhibits specific enzymes or receptors involved in cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between Methyl 4-(pyrazin-2-yl)benzoate and related compounds:
Key Observations:
Heterocyclic Influence: Pyrazine (in this compound) is less basic than pyridazine (in Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate), leading to differences in solubility and electronic interactions with biological targets .
Ester Group Effects :
- Methyl esters (e.g., this compound) generally exhibit higher metabolic stability compared to ethyl esters, which may prolong in vivo activity .
Biological Activity :
- Compounds with oxazolone cores (e.g., 4-(substituted benzylidene)-2-(pyrazin-2-yl)oxazol-5(4H)-one) demonstrate superior antimicrobial activity compared to simple benzoates, likely due to increased electrophilicity and hydrogen-bonding capacity .
- Substitution with electron-withdrawing groups (e.g., halogens) on the benzylidene moiety enhances antimicrobial potency by 2–4 fold .
Physicochemical Properties
- Solubility : this compound has moderate aqueous solubility (logP ~2.5) due to its ester group and planar pyrazine ring. In contrast, benzimidazole analogs (e.g., Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate) exhibit higher lipophilicity (logP ~3.0) .
- Thermal Stability : Pyrazine-containing compounds generally decompose above 200°C, whereas benzothiazine derivatives (e.g., 4-Methyl-3-phenyl-2,4-dihydropyrazolo-[4,3-c][1,2]benzothiazine 5,5-dioxide) show higher thermal stability due to fused ring systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
